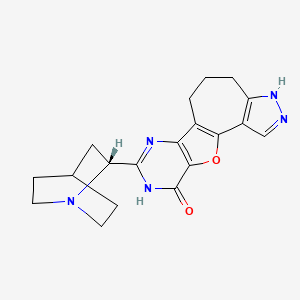
Cdc7-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdc7-IN-19 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex . Inhibition of CDC7 has emerged as a promising strategy for cancer treatment due to its high expression in various tumors and its role in uncontrolled cell proliferation .
Preparation Methods
The synthesis of Cdc7-IN-19 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Cdc7-IN-19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Cdc7-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDC7 in DNA replication and cell cycle regulation . In biology, it is employed to investigate the molecular mechanisms underlying cell proliferation and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including ovarian, lung, and oral cancers . Additionally, it has applications in the development of new cancer therapies and the study of drug resistance mechanisms .
Mechanism of Action
Cdc7-IN-19 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition disrupts the phosphorylation of the minichromosome maintenance complex, leading to the arrest of DNA replication and cell cycle progression . The molecular targets of this compound include the ATP-binding site of CDC7, which is essential for its kinase activity . By blocking this site, this compound effectively prevents the initiation of DNA replication, resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Cdc7-IN-19 is unique among CDC7 inhibitors due to its high potency and selectivity. Similar compounds include TAK-931, monzosertib, and PHA-767491, which also target CDC7 kinase but may differ in their chemical structure, potency, and selectivity . For example, TAK-931 is known for its broad-spectrum antitumor efficacy and unique mechanisms of action in various preclinical cancer models . Monzosertib, on the other hand, induces cell cycle arrest at the DNA replication checkpoint, leading to lethal S phase or M phase progression in cancer cells . PHA-767491 is a dual inhibitor of CDC7 and CDK9, which potently suppresses T cell activation . These comparisons highlight the distinct characteristics and potential advantages of this compound in cancer therapy.
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
13-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-17-oxa-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5O2/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m1/s1 |
InChI Key |
GQKMQWSLJVXSMV-CQSZACIVSA-N |
Isomeric SMILES |
C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)[C@H]5CC6CCN5CC6 |
Canonical SMILES |
C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


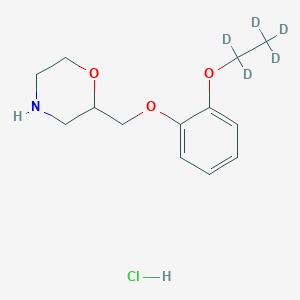
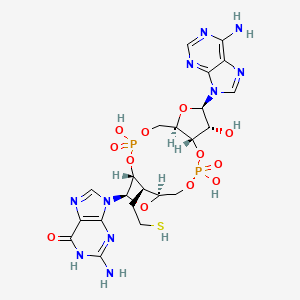
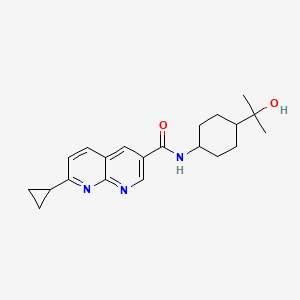
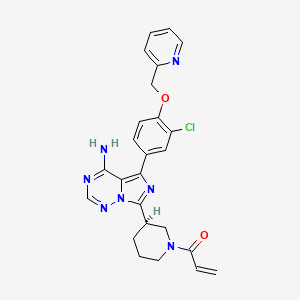
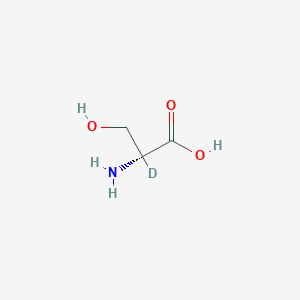
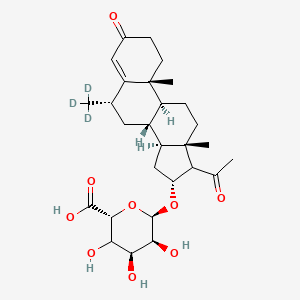
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
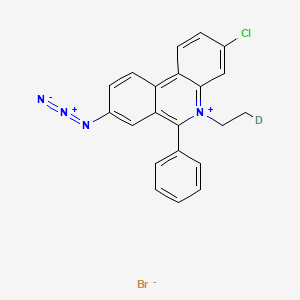
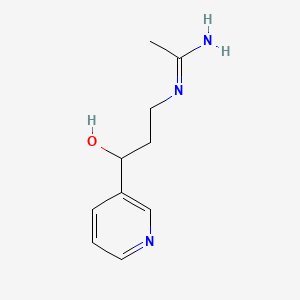
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)

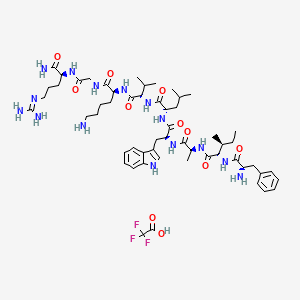
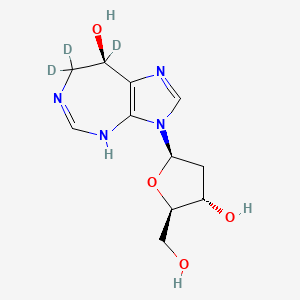
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
